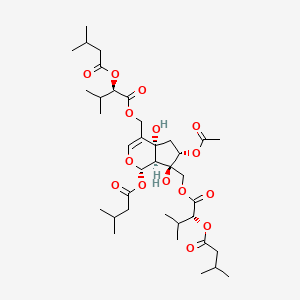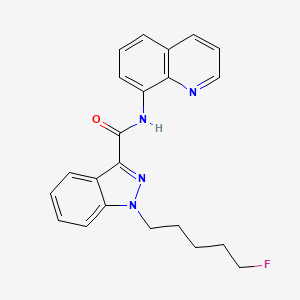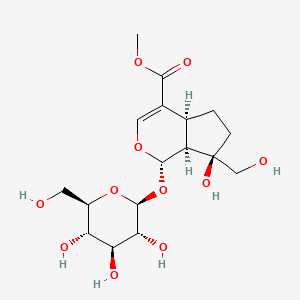
Valeriotetrate C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valeriotetrate C is a natural compound isolated from the plant Valeriana jatamansi Jones. It belongs to the class of iridoids, which are a type of monoterpenoid. This compound has garnered attention due to its neuroprotective properties and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
Valeriotetrate C is primarily obtained through extraction from Valeriana jatamansi. The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from the plant material, followed by purification processes to isolate the compound in high purity. The specific conditions for industrial extraction and purification are proprietary and may vary between manufacturers .
化学反应分析
Types of Reactions
Valeriotetrate C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Valeriotetrate C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying iridoid biosynthesis and chemical transformations.
Biology: Investigated for its neuroprotective effects and potential to treat neurodegenerative diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用机制
Valeriotetrate C exerts its effects primarily through its neuroprotective activity. It interacts with molecular targets involved in neuronal survival and function. The compound modulates signaling pathways that protect neurons from oxidative stress and apoptosis . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of neurotrophic factors and anti-apoptotic proteins .
相似化合物的比较
Valeriotetrate C is unique among iridoids due to its specific neuroprotective properties. Similar compounds include:
Didrovaltrate: Another iridoid with neuroprotective effects.
Valeriotriate B: Known for its autophagy-enhancing properties.
Valtrate: Exhibits cytotoxic activity against various cancer cell lines.
Valechlorine: Also has neuroprotective and cytotoxic properties
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential.
属性
IUPAC Name |
[(1S,4aR,6S,7R,7aS)-6-acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-[[(2R)-3-methyl-2-(3-methylbutanoyloxy)butanoyl]oxymethyl]-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O15/c1-19(2)12-27(39)50-30(22(7)8)33(42)46-16-25-17-47-35(52-29(41)14-21(5)6)32-36(25,44)15-26(49-24(11)38)37(32,45)18-48-34(43)31(23(9)10)51-28(40)13-20(3)4/h17,19-23,26,30-32,35,44-45H,12-16,18H2,1-11H3/t26-,30+,31+,32-,35-,36-,37+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOWJLHAENRYDE-KGISJOMYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C(C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H]2[C@](C[C@@H]([C@@]2(COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O)OC(=O)C)(C(=CO1)COC(=O)[C@@H](C(C)C)OC(=O)CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
742.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
A: The structure of Valeriotetrate C was originally misassigned, as were the structures of 1,5-dihydroxy-3,8-epoxyvalechlorine and Volvaltrate B. X-ray analysis and chemical transformation studies revealed that the original assignments of H-7 and OH-8 in these molecules needed to be inverted. [] As a result, the structure of this compound was revised. The paper provides the corrected structure (7 in the article). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)

![(1R,3S,4S,6S,7S,8R)-8-methoxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-4-ol](/img/structure/B1162141.png)
